molecular formula C12H13NO B14248831 2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one CAS No. 208190-01-6

2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one

Cat. No.: B14248831
CAS No.: 208190-01-6
M. Wt: 187.24 g/mol
InChI Key: LQMXCJNLKOOKFN-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one is a chemical compound that features a cyclohexanone ring with a pyridinylmethylidene substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)cyclohexan-1-one: Similar in structure but with the pyridine ring attached at a different position.

    2-(Hydroxymethylidene)-4-methyl-2H-1,4-benzothiazin-3(4H)-one: Features a different heterocyclic ring but shares the exocyclic carbonyl function.

    N-(Pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but with different substituents and functional groups.

Uniqueness

2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a pyridinylmethylidene substituent. This structure imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

208190-01-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(pyridin-4-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C12H13NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h5-9H,1-4H2

InChI Key

LQMXCJNLKOOKFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC2=CC=NC=C2)C1

Origin of Product

United States

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